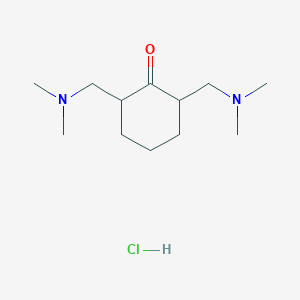
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms the dimethylaminomethyl groups at the 2 and 6 positions of the cyclohexanone ring. The reaction conditions usually involve an acidic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted cyclohexanone derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. The dimethylaminomethyl groups can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
- 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
- 2,6-Bis-(hydroxymethyl)pyridine
- 2,6-Bis-(bromomethyl)pyridine
Uniqueness
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is unique due to its cyclohexanone core, which provides a different steric and electronic environment compared to similar compounds with pyridine or other aromatic cores. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific research applications.
属性
CAS 编号 |
20115-17-7 |
|---|---|
分子式 |
C12H25ClN2O |
分子量 |
248.79 g/mol |
IUPAC 名称 |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;/h10-11H,5-9H2,1-4H3;1H |
InChI 键 |
JKDMLBMSEBGSQF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CCCC(C1=O)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


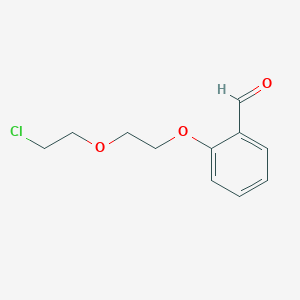
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)
![methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
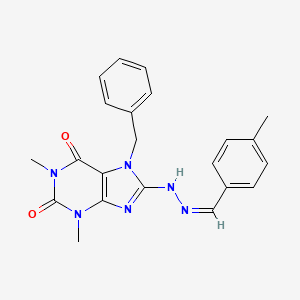

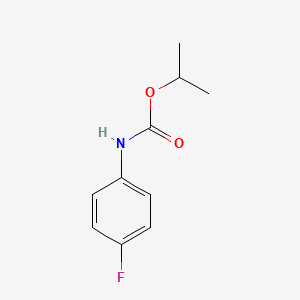

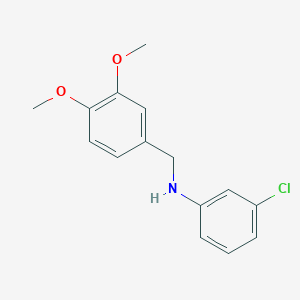
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)
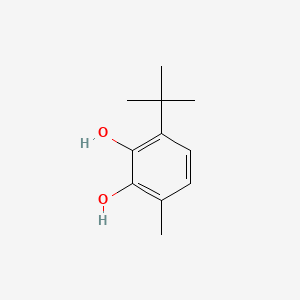

![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
